molecular formula C10H17F3N2O2 B7647102 Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate

Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate

Katalognummer B7647102
Molekulargewicht: 254.25 g/mol
InChI-Schlüssel: HQXAOZRYUXIERO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate, also known as MTEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the modulation of synaptic plasticity and excitatory neurotransmission in the central nervous system (CNS).

Wirkmechanismus

Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the CNS. mGluR5 is involved in the regulation of synaptic plasticity, learning, and memory, and its overactivation has been implicated in various CNS disorders. This compound binds to the allosteric site of the mGluR5 receptor and inhibits its activity, leading to a reduction in glutamate release and excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the CNS. In animal models, this compound has been shown to improve synaptic plasticity, reduce inflammation, and modulate the release of various neurotransmitters. This compound has also been shown to have neuroprotective effects, possibly by reducing oxidative stress and apoptosis. In addition, this compound has been shown to have anxiolytic and antidepressant effects, possibly by modulating the hypothalamic-pituitary-adrenal (HPA) axis.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate has several advantages for lab experiments, such as its selectivity for the mGluR5 receptor, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, this compound also has some limitations, such as its relatively short half-life, which requires frequent dosing, and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for research on Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate, such as the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of this compound on synaptic plasticity and behavior, and the exploration of its potential for combination therapy with other drugs. Furthermore, the role of mGluR5 in various CNS disorders is still not fully understood, and more research is needed to elucidate its underlying mechanisms and identify new therapeutic targets.

Synthesemethoden

Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate can be synthesized using a straightforward method that involves the reaction of 3-(2,2,2-trifluoroethylamino)piperidine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, and the resulting product is purified by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate has been studied extensively for its potential therapeutic applications in various CNS disorders, such as autism, schizophrenia, addiction, and Parkinson's disease. This compound has been shown to improve social interaction and communication in animal models of autism, suggesting that mGluR5 antagonism may be a viable treatment strategy for this disorder. In schizophrenia, this compound has been shown to reduce the positive symptoms and cognitive deficits associated with the disease, possibly by modulating the glutamatergic system. This compound has also been studied for its potential to reduce drug-seeking behavior in addiction, as well as its neuroprotective effects in Parkinson's disease.

Eigenschaften

IUPAC Name

methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-17-9(16)6-15-4-2-3-8(5-15)14-7-10(11,12)13/h8,14H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXAOZRYUXIERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCCC(C1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.